

1-Bromo-4-(vinyloxy)benzene physicochemical properties

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Compound of Interest

Compound Name: 1-Bromo-4-(vinyloxy)benzene

Cat. No.: B2655785

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An In-depth Technical Guide to **1-Bromo-4-(vinyloxy)benzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Synthetic Tool

1-Bromo-4-(vinyloxy)benzene (CAS No. 1005-61-4), also known as 4-bromophenyl vinyl ether, is an aromatic organic compound distinguished by its bifunctional nature.^[1] It incorporates two highly valuable functional groups within a single molecular framework: a synthetically versatile aryl bromide and a reactive vinyl ether. This unique combination makes it a significant intermediate and building block in modern organic synthesis. The bromine atom serves as a key "handle" for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.^{[2][3]} Simultaneously, the vinyl ether moiety can participate in cycloadditions, polymerizations, and serves as a precursor to carbonyl compounds through hydrolysis.^{[1][2][4]}

For professionals in drug development and materials science, the strategic value of **1-Bromo-4-(vinyloxy)benzene** lies in its ability to facilitate the modular construction of complex molecular architectures. The aryl bromide allows for the precise installation of diverse substituents, while the vinyl ether provides a reactive site for further derivatization, making it an asset in the synthesis of novel pharmaceutical agents, agrochemicals, and high-performance materials.^{[2][5]} This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthetic protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. This data governs decisions regarding reaction conditions, purification methods, and storage.

Quantitative Data Summary

The key physicochemical properties of **1-Bromo-4-(vinyloxy)benzene** are summarized below.

Property	Value	Source(s)
CAS Number	1005-61-4	[1] [2] [6]
Molecular Formula	C ₈ H ₇ BrO	[1] [2] [7] [8]
Molecular Weight	199.04 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Distinctive aromatic	[1]
Purity	Typically ≥97%	[1] [6]
Solubility	Soluble in many organic solvents; limited solubility in water	[1]
InChI Key	PPNABDIAKJRGJI-UHFFFAOYSA-N	[6]

Spectroscopic Characterization: The Scientist's Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of **1-Bromo-4-(vinyloxy)benzene**. The expected spectral characteristics are as follows:

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides a clear map of the hydrogen atoms. One would expect to see signals corresponding to the vinyl protons (-O-CH=CH₂) in the range of 4.5-7.0 ppm, exhibiting characteristic cis, trans, and geminal coupling constants.

The aromatic protons on the benzene ring would appear as two distinct doublets in the aromatic region (typically 6.8-7.5 ppm), characteristic of a 1,4-disubstituted pattern.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbons of the vinyl group would appear around 90-150 ppm, while the four unique aromatic carbons (two substituted, two unsubstituted) would resonate in the 115-160 ppm range. The carbon atom bonded to the bromine (C-Br) would be found in the lower field portion of this aromatic range.
- Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key absorbances would include C-O-C stretching for the ether linkage (around 1200-1250 cm^{-1}), C=C stretching for the vinyl group (around 1640 cm^{-1}), and characteristic C-H and C=C bands for the aromatic ring.
- Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Utility: A Tale of Two Moieties

The synthetic power of **1-Bromo-4-(vinyloxy)benzene** stems from the distinct yet complementary reactivity of its two primary functional groups. This allows for a stepwise and controlled approach to molecular construction.

The Aryl Bromide: A Gateway to Cross-Coupling Chemistry

The bromine atom on the aromatic ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9] These reactions enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.

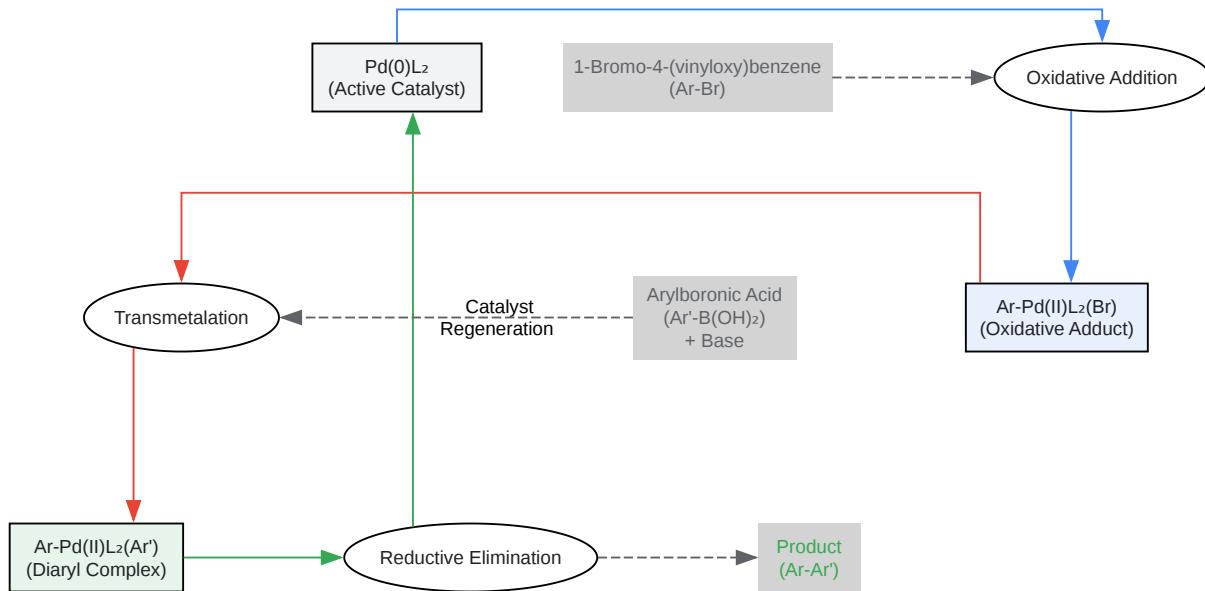
- Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure.[10][11] This is one of the most widely used methods for constructing the biaryl scaffolds prevalent in many drug

molecules. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

- Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.[12][13] This provides a powerful route to stilbene derivatives and other vinylated aromatic compounds. The reaction is known for its excellent stereoselectivity, typically favoring the trans isomer.[12]

Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of **1-Bromo-4-(vinyloxy)benzene** with an arylboronic acid.



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling **1-Bromo-4-(vinyloxy)benzene** with phenylboronic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize 4-(vinyloxy)-1,1'-biphenyl.

Materials:

- **1-Bromo-4-(vinyloxy)benzene** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- Toluene and Water (e.g., 4:1 v/v mixture)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

- Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (e.g., nitrogen or argon).
 - Causality: The $\text{Pd}(0)$ catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
- Reagent Addition: To the flask, add **1-Bromo-4-(vinyloxy)benzene**, phenylboronic acid, potassium carbonate, and the $\text{Pd}(\text{PPh}_3)_4$ catalyst.
 - Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl bromide. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.

- Solvent Degassing and Addition: Add the degassed toluene/water solvent mixture to the flask via cannula or syringe.
 - Causality: Using a biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. The reaction is monitored until the starting aryl bromide spot disappears, indicating completion.
- Workup and Extraction: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
 - Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. The brine wash helps to remove residual water from the organic layer.
- Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel.
 - Causality: Drying removes all traces of water before solvent evaporation. Column chromatography separates the desired biaryl product from the catalyst residue and any non-polar impurities.

The Vinyl Ether: A Hub of Unique Reactivity

The vinyl ether group offers a different set of synthetic possibilities.

- Acid-Catalyzed Hydrolysis: Vinyl ethers are highly stable under basic and neutral conditions but are susceptible to rapid hydrolysis in the presence of acid.^[4] This reaction proceeds through a rate-determining protonation of the β-carbon, followed by hydration and

decomposition of the hemiacetal intermediate to yield 4-bromophenol and acetaldehyde.[\[4\]](#) [\[14\]](#) This reactivity can be exploited for controlled deprotection strategies in multi-step syntheses.

- Polymerization: As a cationic monomer, **1-Bromo-4-(vinyloxy)benzene** can be used in the production of cationic and crosslinked polymers.[\[1\]](#)
- Stability: Unstabilized vinyl ethers can be prone to discoloration and side reactions upon standing or heating.[\[15\]](#) For long-term storage, the addition of a non-caustic stabilizer, such as potassium acetate, may be necessary to inhibit premature reactions and color formation.[\[15\]](#)

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. **1-Bromo-4-(vinyloxy)benzene** is classified as a harmful and irritant compound.

- Hazard Identification:
 - H302: Harmful if swallowed[\[2\]](#)
 - H315: Causes skin irritation[\[2\]](#)
 - H319: Causes serious eye irritation[\[2\]](#)
 - H335: May cause respiratory irritation[\[2\]](#)
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
 - Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
 - Spill Response: In case of a spill, collect with an inert absorbent material and place in a suitable container for disposal. Ensure adequate ventilation.

- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.
 - Keep away from sources of ignition and strong acids, which can catalyze rapid decomposition.
 - Consider the addition of a stabilizer for long-term storage to prevent degradation.[\[15\]](#)

Conclusion

1-Bromo-4-(vinyloxy)benzene is a highly valuable and versatile building block for synthetic chemistry. Its dual reactivity, stemming from the aryl bromide and vinyl ether functionalities, provides researchers with a powerful platform for constructing complex molecules. The aryl bromide is an ideal substrate for robust palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon skeletons. Concurrently, the vinyl ether group offers opportunities for polymerization and serves as a masked carbonyl functionality. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the fields of drug discovery, agrochemical synthesis, and materials science.

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